Bis(2-ethylhexyl)vinylenedicarbamate

Description

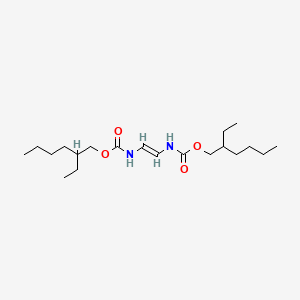

Bis(2-ethylhexyl)vinylenedicarbamate is a hypothetical carbamate derivative featuring two 2-ethylhexyl groups linked via a vinylenedicarbamate backbone. Carbamates (urethanes) are distinct from carboxylate esters due to their nitrogen-containing structure, which often influences reactivity, polarity, and biological interactions. While specific data on this compound is absent in the provided evidence, structurally similar 2-ethylhexyl diesters—such as fumarate, terephthalate, adipate, and phthalate—are well-documented. These compounds share the 2-ethylhexyl ester motif but differ in their central dicarboxylate or aromatic groups, leading to variations in applications, toxicity, and environmental behavior. Below, we compare these analogous compounds based on available evidence.

Properties

CAS No. |

73622-84-1 |

|---|---|

Molecular Formula |

C20H38N2O4 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

2-ethylhexyl N-[(E)-2-(2-ethylhexoxycarbonylamino)ethenyl]carbamate |

InChI |

InChI=1S/C20H38N2O4/c1-5-9-11-17(7-3)15-25-19(23)21-13-14-22-20(24)26-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3,(H,21,23)(H,22,24)/b14-13+ |

InChI Key |

FPILQDKINJMCDZ-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCC(CC)COC(=O)N/C=C/NC(=O)OCC(CC)CCCC |

Canonical SMILES |

CCCCC(CC)COC(=O)NC=CNC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-ethylhexyl)vinylenedicarbamate typically involves the reaction of 2-ethylhexylamine with vinylenedicarbamate precursors under controlled conditions. One common method includes the use of hydrogen peroxide and ionic membrane caustic soda liquid as reactants. The reaction is carried out at room temperature and normal pressure, with stirring for about 60 minutes . After the reaction, the mixture is allowed to stand for layering, and the oil phase is separated and collected. The crude product is then washed with saline water and frozen to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The process may also include additional purification steps to remove impurities and achieve the desired concentration of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl)vinylenedicarbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.

Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions replace other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Hydroxide ions, halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including ethers and esters.

Scientific Research Applications

Bis(2-ethylhexyl)vinylenedicarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.

Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)vinylenedicarbamate involves its interaction with specific molecular targets and pathways. It may exert its effects through the activation or inhibition of enzymes, receptors, and other proteins. The compound can modulate cellular signaling pathways, leading to changes in gene expression, protein synthesis, and other cellular processes . Additionally, it may produce reactive oxygen species and induce oxidative stress, contributing to its biological activities .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions:

Physicochemical Properties

- Bis(2-ethylhexyl) fumarate : Liquid at room temperature, boiling point 185°C, insoluble in water. Stable under standard conditions but incompatible with oxidizers .

- Bis(2-ethylhexyl) terephthalate (DOTP) : High thermal stability, making it suitable for high-temperature plastic applications. Lower volatility compared to phthalates .

- Di-(2-ethylhexyl) adipate (DOA) : Flexible plasticizer with low-temperature performance. Hydrophobic, leading to slow environmental degradation .

- Detected in environmental samples at concentrations up to 11,200 µg/kg .

Toxicity and Regulatory Status

- Fumarate: Causes skin and eye irritation but exhibits low aquatic toxicity. Not classified as hazardous under DOT/IATA .

- REACH-registered (EC 229-176-9) .

- Adipate (DOA): Minimal acute toxicity but may contribute to long-term soil contamination. Not prioritized under EPA regulations .

- Phthalate (DEHP) : Recognized as a reproductive toxin; requires stringent workplace controls (e.g., local exhaust ventilation). Listed in EPA’s Toxic Substances Control Act (TSCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.